4-(2,2-Dimethylpropylamino)phenol
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Overview
Description
4-(2,2-Dimethylpropylamino)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a 2,2-dimethylpropylamino group attached to the phenol ring, which influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropylamino)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-nitrophenol with 2,2-dimethylpropylamine under basic conditions, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropylamino)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated derivatives of the phenol.
Scientific Research Applications
4-(2,2-Dimethylpropylamino)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpropylamino)phenol involves its interaction with biological molecules through its phenolic hydroxyl group. This group can form hydrogen bonds and undergo redox reactions, influencing cellular processes. The compound may target enzymes and proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.
4-Aminophenol: Similar structure but with an amino group instead of the 2,2-dimethylpropylamino group.
4-Methylphenol (p-Cresol): Contains a methyl group instead of the 2,2-dimethylpropylamino group.
Uniqueness
4-(2,2-Dimethylpropylamino)phenol is unique due to the presence of the bulky 2,2-dimethylpropylamino group, which influences its steric and electronic properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to simpler phenolic compounds .
Properties
IUPAC Name |
4-(2,2-dimethylpropylamino)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)8-12-9-4-6-10(13)7-5-9/h4-7,12-13H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDFLBKMGMRBNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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